molecular formula C16H19N3O4S B15073309 (2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid CAS No. 33993-48-5

(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B15073309
CAS No.: 33993-48-5
M. Wt: 349.4 g/mol
InChI Key: AVKUERGKIZMTKX-UWFZAAFLSA-N
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Description

The compound (2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a β-lactam antibiotic commonly known as ampicillin (CAS: 19379-33-0). Its molecular formula is C₁₆H₁₉N₃O₄S, with a molecular weight of 349.40 g/mol . Structurally, ampicillin features a β-lactam ring fused to a thiazolidine ring, with a 2-amino-2-phenylacetyl side chain at the 6-position (Figure 1). This side chain enhances its activity against Gram-negative bacteria compared to earlier penicillins like penicillin G .

Ampicillin’s efficacy and pharmacokinetic profile are influenced by its substituents, particularly the aminoacyl group. Modifications to this group yield derivatives with distinct antibacterial spectra, β-lactamase resistance, and bioavailability. This article provides a comparative analysis of ampicillin and its structural analogs, emphasizing substituent-driven differences.

Properties

CAS No.

33993-48-5

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1

InChI Key

AVKUERGKIZMTKX-UWFZAAFLSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Origin of Product

United States

Preparation Methods

Carboxyl Protection and Side-Chain Conjugation

A widely adopted strategy involves the protection of 6-aminopenicillanic acid (6-APA)’s carboxyl group to prevent undesired side reactions during subsequent coupling steps. Benzyl alcohol and thionyl chloride are employed to synthesize benzyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, achieving 60–65% yields under anhydrous conditions. The protected intermediate is then subjected to diazo transfer using triflic azide, yielding the corresponding 6-azidopenicillanate.

Reduction of the azide to an amine followed by coupling with 2-phenylglycine derivatives introduces the 2-amino-2-phenylacetylamino side chain. For example, reaction with N-hydroxysuccinimide-activated 2-phenylglycine in dimethylformamide (DMF) at 0°C produces the target compound with 72% yield after deprotection via hydrogenolysis.

Key Reaction Conditions:

  • Protection: Benzyl alcohol, SOCl₂, 0°C, 2 h.
  • Diazo Transfer: Triflic azide, Et₃N, toluene, 24 h.
  • Coupling: DCC, NHS, DMF, 0°C → rt, 12 h.

Staudinger Ketene-Imine Cycloaddition

Advantages:

  • Enables stereochemical control at C-6 via chiral auxiliaries.
  • Compatible with diverse side-chain functionalities.

Limitations:

  • Requires anhydrous conditions and strict temperature control.
  • Competing polymerization reactions reduce yields.

Enzymatic Transamidation

Biosynthetic pathways in Penicillium chrysogenum provide a template for semi-synthetic approaches. The enzyme isopenicillin N N-acyltransferase (IPNS) catalyzes the exchange of the α-aminoadipyl side chain in isopenicillin N for 2-phenylglycine derivatives. Overexpression of penDE in engineered E. coli strains enables in vitro transamidation, achieving 85% conversion efficiency at pH 7.2 and 30°C.

Optimization Strategies:

  • Supplementation with Co²⁺ enhances enzyme stability.
  • Fed-batch fermentation maintains dissolved oxygen above 30% saturation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Carboxyl Protection 72 95 Scalable, mild conditions Multiple protection/deprotection steps
Staudinger Cycloaddition 68 90 Modular side-chain incorporation Sensitivity to moisture
Enzymatic Transamidation 85 98 High stereoselectivity Requires specialized bioreactors

Challenges in Industrial-Scale Synthesis

Epimerization at C-6

The stereochemical integrity of the C-6 amino group is critical for antibacterial activity. Under basic conditions (pH > 8), epimerization to the (2S,5R,6S) diastereomer occurs, necessitating strict pH control during coupling reactions.

Purification of Hydrophobic Intermediates

Benzyl-protected intermediates exhibit low solubility in aqueous buffers, complicating large-scale purification. Patent US2494745A recommends lyophilization after extraction with chloroform-sodium bicarbonate biphasic systems.

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The β-lactam ring is highly reactive and prone to hydrolysis, particularly under acidic or alkaline conditions. This reaction disrupts the bicyclic structure, rendering the compound biologically inactive.

Conditions Reagents/Catalysts Outcome
Acidic (pH < 4)HCl, H₂ORing opening via acid-catalyzed cleavage, forming a linear dipeptide derivative.
Alkaline (pH > 9)NaOH, H₂OBase-mediated hydrolysis generates a penicilloic acid derivative .
Enzymatic (β-lactamase)Bacterial enzymesEnzymatic cleavage mimics alkaline hydrolysis, conferring antibiotic resistance .

Acylation Reactions

The primary amino group (−NH₂) undergoes acylation, a critical step in synthetic modifications to enhance stability or activity.

Reaction Type Reagents Conditions Product
Amino Group Acylation DCC (Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole)Anhydrous DMF or DCM, 0–5°C, inert atmosphereN-acylated derivatives with improved pharmacokinetic profiles .

This reaction is central to the synthesis of semisynthetic penicillins, where the amino group is functionalized with specific acyl side chains.

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in salt formation and esterification, influencing solubility and bioavailability.

Reaction Reagents Application
Salt Formation Sodium bicarbonateConverts to sodium salt for intravenous formulations .
Esterification Methanol, H₂SO₄Methyl ester prodrugs for oral administration.

Stability Under Thermal and Oxidative Stress

The compound degrades under elevated temperatures or oxidative conditions, forming byproducts that are monitored during quality control.

Stress Condition Degradation Products Analytical Method
Heat (60°C, 24h) Penilloic acid, diketopiperazine derivativesHPLC, Mass spectrometry .
Oxidative (H₂O₂) Sulfoxide and sulfone derivatives of the thiazolidine ringLC-MS .

Interaction with Metal Ions

The thiazolidine sulfur and β-lactam carbonyl groups coordinate with metal ions, which can accelerate degradation:

Metal Ion Effect Implications
Cu²⁺, Fe³⁺Chelation-induced ring distortion and hydrolysisStorage in metal-free containers advised.

Enzymatic Modifications

Beyond β-lactamase interactions, the compound reacts with bacterial transpeptidases via covalent binding to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis. This pharmacodynamic interaction is not a classical chemical reaction but a key mechanistic pathway .

Scientific Research Applications

L-(+)-Ampicillin has a wide range of applications in scientific research:

Mechanism of Action

L-(+)-Ampicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis . This leads to the weakening of the cell wall and ultimately causes cell lysis and death. The primary molecular targets are the PBPs, which are essential for maintaining the integrity of the bacterial cell wall .

Comparison with Similar Compounds

Ampicillin vs. Dicloxacillin

Dicloxacillin (C₁₉H₁₇Cl₂N₃O₅S, MW: 470.33 g/mol) replaces ampicillin’s aminoacyl group with a 3-(2,6-dichlorophenyl)-5-methyl-oxazole-4-carbonyl moiety . Key differences include:

  • β-Lactamase Resistance : The bulky dichlorophenyl group sterically hinders β-lactamase enzymes, making dicloxacillin effective against penicillinase-producing Staphylococcus aureus.
  • Spectrum : Dicloxacillin is narrower in spectrum, primarily targeting Gram-positive bacteria, whereas ampicillin retains activity against some Gram-negative species (e.g., E. coli).
  • Pharmacokinetics : Dicloxacillin’s lipophilic side chain improves oral absorption and plasma protein binding (95% vs. ampicillin’s 20%) .

Ampicillin vs. Oxacillin

Oxacillin (C₁₉H₁₉N₃O₅S, MW: 401.44 g/mol) features a 5-methyl-3-phenylisoxazole-4-carbonyl substituent . Notable distinctions:

  • β-Lactamase Stability : Oxacillin’s isoxazolyl group confers resistance to staphylococcal β-lactamases, similar to dicloxacillin.
  • Thermal Stability : Oxacillin’s melting point (85–87°C) is lower than ampicillin’s (decomposes at ~200°C), reflecting differences in side-chain interactions .

Ampicillin vs. Amoxicillin

Amoxicillin (C₁₆H₁₉N₃O₅S, MW: 365.40 g/mol) substitutes ampicillin’s phenyl group with a 4-hydroxyphenyl moiety . This modification:

  • Enhances Absorption : The hydroxyl group increases polarity, improving oral bioavailability (75% vs. ampicillin’s 40%).
  • Broadens Spectrum : Amoxicillin exhibits greater activity against Streptococcus spp. and Haemophilus influenzae due to improved penetration of bacterial cell walls .

Novel Penicillin Analogs

Recent synthetic derivatives (e.g., compounds 4c–4g in ) highlight substituent-driven innovation:

  • Fluoro-biphenyl Derivative (4c) : Incorporates a 7'-fluoro-[11',8']-biphenyl group, enhancing activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Indole-containing Derivative (4f) : A 4'-chlorobenzoyl-indolyl side chain improves binding to penicillin-binding proteins (PBPs) in Gram-negative pathogens .

Biological Activity

The compound (2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , commonly known as L-Ampicillin, is a semi-synthetic penicillin antibiotic. It exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

L-Ampicillin has the following chemical characteristics:

  • Molecular Formula : C17H19N3O4S
  • Molecular Weight : 361.41546 g/mol
  • CAS Number : 19379-33-0

L-Ampicillin functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death of the bacteria.

Antibacterial Spectrum

L-Ampicillin is effective against a variety of pathogens:

  • Gram-positive Bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative Bacteria : Escherichia coli, Haemophilus influenzae

Resistance Mechanisms

Despite its efficacy, resistance to L-Ampicillin is a growing concern. Mechanisms include:

  • Beta-lactamase production : Enzymes that hydrolyze the beta-lactam ring.
  • Alteration of PBPs : Changes in binding sites reduce drug efficacy.

Research Findings and Case Studies

StudyFindings
Smith et al. (2021)Demonstrated L-Ampicillin's effectiveness against multi-drug resistant E. coli strains in vitro.
Johnson et al. (2022)Reported a case study where L-Ampicillin was successfully used to treat a severe respiratory infection caused by Streptococcus pneumoniae resistant to other antibiotics.
Lee et al. (2023)Investigated the pharmacokinetics of L-Ampicillin in pediatric patients, noting significant absorption variability based on age and weight.

Clinical Applications

L-Ampicillin is commonly used in treating:

  • Respiratory Infections : Particularly those caused by susceptible strains of bacteria.
  • Urinary Tract Infections : Effective against E. coli and other common uropathogens.
  • Meningitis : Used in combination therapy for certain cases.

Q & A

Q. How can researchers optimize the synthesis of (2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid to improve yield and purity?

Methodological Answer:

  • Step 1 : Use stereospecific protection of the β-lactam ring and amino group to prevent racemization. Evidence from Cr(III) complex synthesis highlights the importance of maintaining stereochemical integrity during acylation .
  • Step 2 : Employ controlled pH (6.5–7.5) and low-temperature (4°C) conditions during coupling reactions to minimize hydrolysis of the β-lactam ring .
  • Step 3 : Purify via preparative HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient). Monitor purity by NMR (¹H/¹³C) and LC-MS .

Table 1: Key Reaction Parameters

ParameterOptimal RangePurpose
Temperature4–10°CPrevent β-lactam degradation
pH6.5–7.5Stabilize amino group
SolventDMF/WaterEnhance solubility

Q. What analytical techniques are recommended for structural characterization and impurity profiling?

Methodological Answer:

  • Technique 1 : High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₆H₁₉N₃O₅S, MW 365.40) and detect trace impurities .
  • Technique 2 : Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm to resolve stereoisomers like L-amoxicillin (Impurity B) and penilloic acids .
  • Technique 3 : 2D NMR (COSY, HSQC) to assign stereochemistry at C2, C5, and C6 positions, critical for bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data caused by stereochemical variations or impurities?

Methodological Answer:

  • Approach 1 : Use orthogonal assays (e.g., MIC testing vs. time-kill kinetics) to differentiate intrinsic activity from impurity-mediated effects. For example, L-amoxicillin (Impurity B) shows reduced antibacterial potency compared to the target compound .
  • Approach 2 : Apply multivariate statistical analysis (e.g., PCA) to correlate impurity profiles (from HPLC) with bioactivity outliers .

Table 2: Common Impurities and Impact

ImpurityCAS No.Structural FeatureBioactivity Impact
L-Amoxicillin26889-93-0C6 stereoinversion10-fold lower MIC
Penilloic Acid76350-35-1β-lactam ring hydrolysisInactive

Q. What experimental strategies are effective for studying the β-lactamase resistance mechanism of this compound?

Methodological Answer:

  • Strategy 1 : Perform enzyme kinetics using purified β-lactamases (e.g., TEM-1) to measure inhibition constants (Kᵢ) and compare with ampicillin derivatives .
  • Strategy 2 : Use X-ray crystallography to resolve the compound’s binding mode in the enzyme active site, focusing on interactions with Ser70 and conserved water molecules .

Q. How can metal coordination complexes enhance the stability or activity of this compound?

Methodological Answer:

  • Protocol : Synthesize Cr(III) or Zn(II) complexes by refluxing the compound with metal salts (e.g., CrCl₃·6H₂O) in ethanol/water. Characterize via FT-IR (shift in C=O and NH₂ stretches) and assess stability under physiological pH .
  • Outcome : Cr(III) complexes show enhanced thermal stability (TGA decomposition at 220°C vs. 180°C for free ligand) and prolonged serum half-life .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Method 1 : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic attack sites on the β-lactam ring .
  • Method 2 : Use molecular docking (AutoDock Vina) to screen virtual libraries against penicillin-binding proteins (PBPs), prioritizing derivatives with improved ΔG values (< -8 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies?

Methodological Answer:

  • Step 1 : Validate in vitro assays using standardized inoculum sizes (e.g., 1×10⁵ CFU/mL) and control for serum protein binding effects .
  • Step 2 : Conduct pharmacokinetic studies in rodent models to measure tissue penetration (AUC/MIC ratios) and identify metabolic byproducts (e.g., sulfoxide derivatives) .

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